4-Methoxy-3-nitrobenzoic acid

Description

The exact mass of the compound 4-Methoxy-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29085. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

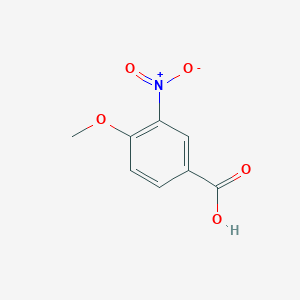

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXBDAFDZSXOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058988 | |

| Record name | Benzoic acid, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-41-8 | |

| Record name | 4-Methoxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD71O31OLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"4-Methoxy-3-nitrobenzoic acid" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a significant building block in organic synthesis. Its molecular structure, characterized by a benzoic acid core with methoxy (B1213986) and nitro functional groups, imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 4-methoxy-3-nitrobenzoic acid. Furthermore, this document includes spectral data and visualizations to aid researchers and professionals in its application for chemical research and development.

Molecular Structure and Formula

4-Methoxy-3-nitrobenzoic acid is an organic compound with the chemical formula C₈H₇NO₅.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy group at position 4, and a nitro group at position 3.

Caption: Molecular Structure of 4-Methoxy-3-nitrobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxy-3-nitrobenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89-41-8 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [2][4][5] |

| Melting Point | 192-194 °C | [4][5][6] |

| Boiling Point | 371.6 ± 27.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Soluble in ethanol, ether, and ethyl acetate. Sparingly soluble in cold water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-methoxy-3-nitrobenzoic acid. Key spectral data are summarized below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (N-O stretching) functional groups. |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. |

Experimental Protocols

Synthesis of 4-Methoxy-3-nitrobenzoic acid via Nitration of p-Anisic Acid

This protocol describes the synthesis of 4-methoxy-3-nitrobenzoic acid by the nitration of p-anisic acid (4-methoxybenzoic acid).

Materials:

-

p-Anisic acid

-

Concentrated nitric acid (60%)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, suspend 10 grams of p-anisic acid in 140 grams of 60% nitric acid.[6]

-

With stirring, heat the suspension to 90°C over a period of 30 minutes, at which point the p-anisic acid should completely dissolve.[6]

-

Maintain the solution at 90°C and continue stirring for an additional 30 minutes to ensure the completion of the nitration reaction.[6]

-

After the reaction is complete, gradually cool the reaction mixture to room temperature. This will cause the crystalline product to precipitate out of the solution.[6]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected crystals thoroughly with cold distilled water to remove any residual acid.[6]

-

Dry the purified 4-methoxy-3-nitrobenzoic acid. The expected yield is approximately 11.5 grams (88.5%).[6]

Caption: Experimental workflow for the synthesis of 4-Methoxy-3-nitrobenzoic acid.

Applications in Research and Development

4-Methoxy-3-nitrobenzoic acid is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups can be further modified to create a diverse range of more complex molecules. It has been used in the synthesis of compounds with potential biological activities, making it a molecule of interest for researchers in medicinal chemistry and drug development. For instance, it serves as a precursor for the synthesis of certain aniline (B41778) mustard analogues which have been investigated for their potential anti-tumor activity.[5] It is also used in the synthesis of ligands for catalysis.

Safety Information

4-Methoxy-3-nitrobenzoic acid is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methoxy-3-nitrobenzoic acid is a valuable and versatile intermediate in organic synthesis. This technical guide provides essential information on its molecular structure, physicochemical properties, and a detailed protocol for its preparation. The provided data and visualizations are intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

- 1. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]

- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methoxy-3-nitrobenzoic acid, a key intermediate in organic synthesis. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols and visual workflows to facilitate its application in research and development.

Core Physical Properties

4-Methoxy-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₇NO₅. Its physical properties are crucial for its handling, purification, and reaction optimization.

Data Presentation: A Summary of Physical Properties

The key physical properties of 4-Methoxy-3-nitrobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 192-194 °C | [1][2] |

| Molecular Weight | 197.14 g/mol | |

| Appearance | Pale yellow to yellow crystalline solid | N/A |

| Solubility in Water | Sparingly soluble | [3] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of 4-Methoxy-3-nitrobenzoic acid. These protocols are based on established laboratory techniques for aromatic carboxylic acids.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 4-Methoxy-3-nitrobenzoic acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (192 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is essential for selecting appropriate solvents for reactions, extractions, and purifications.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent, and its dissolution is observed at a specific temperature.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Solvent Addition: To a series of test tubes, add 1 mL of each test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene).

-

Solute Addition: Accurately weigh approximately 10 mg of 4-Methoxy-3-nitrobenzoic acid and add it to each test tube.

-

Mixing: Vigorously agitate each tube using a vortex mixer or by stirring with a clean glass rod for 1-2 minutes.

-

Observation: Observe each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe solubility at an elevated temperature. Note any changes upon cooling.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to 4-Methoxy-3-nitrobenzoic acid.

References

Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxy-3-nitrobenzoic acid (CAS No: 89-41-8), a substituted nitrobenzoic acid derivative utilized in proteomics and organic synthesis.[1] The document details experimental protocols and presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Compound Information

| Property | Value |

| IUPAC Name | 4-Methoxy-3-nitrobenzoic acid[2] |

| Synonyms | 3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic acid[2][3] |

| Molecular Formula | C₈H₇NO₅[2][3] |

| Molecular Weight | 197.14 g/mol [4] |

| Melting Point | 192-194 °C[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 4-Methoxy-3-nitrobenzoic acid.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆, 400 MHz[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Aromatic-H | ||

| Data not explicitly found in search results | Methoxy (-OCH₃) | ||

| Data not explicitly found in search results | Carboxylic Acid (-COOH) |

Table 2: ¹³C NMR Spectral Data

Source: Sigma-Aldrich Co. LLC.[2]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak data not available in search results | Aromatic Carbons |

| Specific peak data not available in search results | Methoxy Carbon (-OCH₃) |

| Specific peak data not available in search results | Carboxylic Carbon (C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 3: IR Spectral Data

Technique: KBr Wafer[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Specific peak data not available in search results | O-H Stretch (Carboxylic Acid) | |

| Specific peak data not available in search results | C-H Stretch (Aromatic/Aliphatic) | |

| Specific peak data not available in search results | C=O Stretch (Carboxylic Acid) | |

| Specific peak data not available in search results | N-O Stretch (Nitro Group) | |

| Specific peak data not available in search results | C-O Stretch (Ether/Carboxylic Acid) | |

| Specific peak data not available in search results | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Methoxy-3-nitrobenzoic acid, electron ionization (EI) is a common method.[3][8]

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 197 | Data not explicitly found | [M]⁺ (Molecular Ion)[2] |

| 150 | Data not explicitly found | [M-NO₂-H]⁺ or other fragment[2] |

| 167 | Data not explicitly found | Fragment Ion[2] |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methoxy-3-nitrobenzoic acid.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.[9]

-

Ensure the solid is completely dissolved to form a homogeneous solution.

Instrumentation and Acquisition:

-

The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

For ¹H NMR, a standard one-pulse sequence is utilized with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.[9]

IR Spectroscopy Protocol

Thin Solid Film Method:

-

Dissolve a small amount (approx. 50 mg) of 4-Methoxy-3-nitrobenzoic acid in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Apply a drop of this solution onto a salt plate (NaCl or KBr).[10][11]

-

Allow the solvent to completely evaporate, leaving a thin solid film of the compound on the plate.[10]

-

If the resulting film is too thin (weak peaks), add another drop of the solution and let it dry. If it is too thick (saturated peaks), clean the plate and use a more dilute solution.[10]

Instrumentation and Acquisition:

-

Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.[10]

-

Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[12]

Mass Spectrometry Protocol

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 10-100 micrograms per mL.[13]

-

The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) for volatile compounds.[9] The sample is vaporized in a vacuum.[8]

Ionization and Analysis:

-

In the electron impact (EI) method, the gaseous sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8]

-

The resulting ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[8]

-

A detector records the abundance of each ion, generating a mass spectrum.[8]

References

- 1. 4-Methoxy-3-nitrobenzoic acid | 89-41-8 [chemicalbook.com]

- 2. 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-methoxy-3-nitro- [webbook.nist.gov]

- 4. 4-甲氧基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxy-3-nitrobenzoic acid(89-41-8) 1H NMR [m.chemicalbook.com]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzoic Acid from p-Anisic Acid

This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-3-nitrobenzoic acid, an important intermediate in the manufacturing of dyes, pigments, and pharmaceuticals, from p-anisic acid.[1] The synthesis primarily involves the electrophilic nitration of the aromatic ring of p-anisic acid. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this chemical transformation.

Reaction Overview and Synthesis Pathway

The synthesis of 4-methoxy-3-nitrobenzoic acid from p-anisic acid is a classic example of electrophilic aromatic substitution. In this reaction, a nitro group (-NO₂) is introduced onto the benzene (B151609) ring of p-anisic acid. The methoxy (B1213986) (-OCH₃) group at position 4 is an activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the nitration occurs at the ortho position (position 3). The carboxylic acid (-COOH) group is a deactivating group and a meta-director, which further favors substitution at position 3.

Caption: General workflow for the synthesis of 4-Methoxy-3-nitrobenzoic acid.

Experimental Protocols

Two primary methods for the nitration of p-anisic acid are prevalent in the literature. The choice of method can affect reaction conditions, yield, and purity of the final product.

Method 1: Nitration using Nitric Acid

This method utilizes nitric acid as both the nitrating agent and the solvent. It offers a simpler reaction setup and avoids the use of sulfuric acid, which can be advantageous in terms of waste disposal.[1]

Procedure:

-

Suspend 10 g of p-anisic acid in 140 g of 60% nitric acid in a suitable reaction vessel.

-

Heat the suspension to 90°C over a period of 30 minutes, ensuring that the p-anisic acid completely dissolves.

-

Maintain the solution at 90°C and stir for 30 minutes to allow the nitration reaction to complete.

-

Gradually cool the reaction mixture to room temperature to induce crystallization of the product.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals thoroughly with water to remove any residual acid.

-

Dry the purified product. This method has been reported to yield 11.5 g (88.5%) of 4-methoxy-3-nitrobenzoic acid with a purity of 99.6%.[1]

Method 2: Nitration using a Mixture of Nitric and Sulfuric Acids (Mixed Acid)

This is a conventional method for the nitration of aromatic compounds.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Procedure:

-

Dissolve 10 g of p-anisic acid in 200 g of 98% sulfuric acid in a reaction vessel, and cool the solution to -5°C or lower.

-

Prepare a mixed acid solution by adding 6.6 g of 60% nitric acid to 50 g of 98% sulfuric acid.

-

Add the mixed acid dropwise to the solution of p-anisic acid over approximately 45 minutes, while maintaining the reaction temperature at or below 0°C to control the exothermic reaction.

-

After the addition is complete, stir the reaction mixture for 1 hour at approximately -5°C to ensure the completion of the nitration.

-

Pour the reaction mixture into a large amount of cold water to precipitate the 3-nitro-4-methoxybenzoic acid.

-

Collect the precipitate by filtration.

-

Wash the product with water and dry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-methoxy-3-nitrobenzoic acid from p-anisic acid based on the described protocols.

| Parameter | Method 1: Nitric Acid | Method 2: Mixed Acid |

| Starting Material | p-Anisic Acid (10 g) | p-Anisic Acid (10 g) |

| Nitrating Agent | 60% Nitric Acid (140 g) | 60% Nitric Acid (6.6 g) & 98% Sulfuric Acid (50 g) |

| Solvent | 60% Nitric Acid | 98% Sulfuric Acid (200 g) |

| Reaction Temperature | 90°C | -5°C to 0°C |

| Reaction Time | 30 minutes | 1 hour |

| Yield | 88.5% (11.5 g)[1] | Not specified in the provided context |

| Purity | 99.6%[1] | Not specified in the provided context |

Reaction Mechanism

The nitration of p-anisic acid proceeds through an electrophilic aromatic substitution mechanism.

-

Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). When only nitric acid is used at high temperatures, it can undergo auto-protolysis to generate the nitronium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of p-anisic acid attacks the nitronium ion. The electron-donating methoxy group activates the ring and directs the attack to the ortho position (position 3). This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-methoxy-3-nitrobenzoic acid.

Caption: Mechanism of nitration of p-anisic acid.

Physicochemical Properties

This table provides a summary of the key physical and chemical properties of the starting material and the final product.

| Property | p-Anisic Acid (4-Methoxybenzoic Acid) | 4-Methoxy-3-nitrobenzoic Acid |

| Molecular Formula | C₈H₈O₃[2] | C₈H₇NO₅ |

| Molecular Weight | 152.15 g/mol [2] | 197.14 g/mol |

| Appearance | White crystalline powder[2] | White crystalline product[1] |

| Melting Point | 182-185 °C[2] | 192-194 °C |

| Boiling Point | ~275 °C[2] | Not available |

| Solubility | Sparingly soluble in cold water; soluble in ethanol (B145695), ethyl acetate, chloroform.[2] | Soluble in ether.[3] |

Purification

The crude 4-methoxy-3-nitrobenzoic acid obtained after filtration can be further purified to remove unreacted starting materials and side products. Recrystallization is a common and effective method.[4] A suitable solvent system, such as aqueous ethanol or dilute hydrochloric acid, can be used.[3][4] For colored impurities, treatment with activated carbon during recrystallization can be employed.[4]

Conclusion

The synthesis of 4-methoxy-3-nitrobenzoic acid from p-anisic acid is a well-established and efficient process. The choice between using nitric acid alone or a mixed-acid system allows for flexibility depending on the desired scale, purity requirements, and environmental considerations. The high yields and purity achievable make this an important transformation for the production of valuable chemical intermediates.

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group, provides multiple reactive sites for the synthesis of a wide array of more complex molecules. This makes it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1] In pharmaceutical development, it is a key precursor for various drugs, including anti-inflammatory and analgesic agents.[1] This technical guide provides a detailed overview of the core chemical reactions of 4-methoxy-3-nitrobenzoic acid, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers and drug development professionals in their work.

Core Chemical Reactions

The key chemical transformations of 4-methoxy-3-nitrobenzoic acid involve its three primary functional groups: the carboxylic acid, the nitro group, and the methoxy group. The main reactions include esterification and amide formation at the carboxylic acid, reduction of the nitro group, and cleavage of the methoxy ether.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

The conversion of 4-methoxy-3-nitrobenzoic acid to its corresponding esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol, proceeds under reflux conditions to yield the desired ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Quantitative Data for Esterification of Benzoic Acid Derivatives

| Starting Material | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux | 1 | - | [2] |

| p-Nitrobenzoic Acid | Methanol | p-Toluenesulfonic acid | 190 | 3 | 93.5-98.2 | [3] |

| 4-Methoxybenzoic Acid | Methanol | H₂SO₄ | Reflux | 0.75 | - | [4] |

Experimental Protocol: Synthesis of Methyl 4-methoxy-3-nitrobenzoate

This protocol is a generalized procedure based on the Fischer esterification of similar benzoic acid derivatives.[2][4]

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxy-3-nitrobenzoate.

-

The product can be further purified by recrystallization from methanol if necessary.

A common and efficient method for forming amides from 4-methoxy-3-nitrobenzoic acid involves a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxy-3-nitrobenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Quantitative Data for Acyl Chloride and Amide Formation

| Reaction Step | Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Acyl Chloride Formation | 4-Methoxybenzoic Acid | Thionyl Chloride, DMF (cat.) | Benzene | Reflux | 15 min | - | [5] |

| Acyl Chloride Formation | p-Nitrobenzoic Acid | Thionyl Chloride | - | Reflux | - | excellent | [6] |

| Amide Formation | 4-Methoxybenzoyl Chloride | Various Amines | Dichloromethane | 0°C to RT | 1-4 h | High | [7] |

| Amide Formation | 4-(Methylamino)-3-nitrobenzoyl chloride | Methylamine | Dichloromethane | RT | 30 min | up to 97.5 | [8] |

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride

This protocol is adapted from procedures for similar benzoic acids.[5][6]

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (B28343) or dichloromethane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-methoxy-3-nitrobenzoic acid in anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxy-3-nitrobenzoyl chloride, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of N-Aryl-4-methoxy-3-nitrobenzamide

This is a general procedure for the synthesis of amides from the acyl chloride.[7][8]

Materials:

-

4-Methoxy-3-nitrobenzoyl chloride

-

A primary or secondary amine

-

Triethylamine or pyridine

-

Anhydrous dichloromethane

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the amine and a base (e.g., triethylamine, 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

-

In a separate flask, dissolve 4-methoxy-3-nitrobenzoyl chloride in anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal reaction, as it introduces a new reactive site and is often a key step in the synthesis of biologically active compounds. This transformation can be achieved using various reducing agents.

Quantitative Data for Nitro Group Reduction

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| 3-Nitro-4-methoxy-acetanilide | H₂ | Modified skeletal Ni | Methanol | 60 | 1.0 MPa | 0.67 | 99.9 | [9] |

| 3-Nitro-4-methoxy-acetylaniline | H₂ | Bimetallic Cu₀.₇Ni₀.₃ | Methanol | 140 | 0.8 MPa | 2 | 95.7 | [10] |

| p-Nitrobenzoic acid | H₂ | Pd/C | Water, NaOH | 80 | 10 bar | 1.5 | ~100 | [11] |

| Aromatic Nitro Compounds | Fe/HCl | - | Ethanol | Reflux | - | - | quantitative | [12] |

| Aromatic Nitro Compounds | SnCl₂/HCl | - | Ethanol | - | - | - | - | [12] |

Experimental Protocol: Catalytic Hydrogenation to 3-Amino-4-methoxybenzoic Acid

This protocol is based on established methods for the reduction of aromatic nitro compounds.[11][13]

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas source

-

Filtration aid (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, dissolve 4-methoxy-3-nitrobenzoic acid in methanol.

-

Add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxybenzoic acid.

-

The product can be purified by recrystallization.

Ether Cleavage (Demethylation)

The methoxy group on the aromatic ring can be cleaved to yield a hydroxyl group, a reaction known as demethylation. This is often accomplished using strong Lewis acids like boron tribromide (BBr₃). This transformation can be useful for modifying the properties of the molecule or for enabling further reactions at the newly formed phenolic hydroxyl group.

Quantitative Data for Demethylation of Aryl Methyl Ethers

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,3'-Dimethoxybiphenyl | BBr₃ | Methylene chloride | -80 to RT | Overnight | 77-86 | [14] |

| Aryl Methyl Ethers | BBr₃ | Dichloromethane | -78 to RT | 1-3 | - | [15] |

Experimental Protocol: Demethylation to 4-Hydroxy-3-nitrobenzoic Acid

This protocol is a general procedure for the demethylation of aryl methyl ethers using BBr₃.[14][15]

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Boron tribromide (BBr₃) solution in dichloromethane

-

Anhydrous dichloromethane

-

Methanol

-

Water

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-methoxy-3-nitrobenzoic acid in anhydrous dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to -78°C and cautiously quench the reaction by the slow addition of methanol until gas evolution stops.

-

Allow the mixture to warm to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Role in Drug Development

4-Methoxy-3-nitrobenzoic acid is not typically a biologically active molecule itself but serves as a critical precursor in the synthesis of various pharmaceuticals. For example, its derivatives are used in the development of aniline (B41778) mustards with potential anti-tumor activity.[16] The chemical handles it possesses allow for the systematic modification and optimization of lead compounds in drug discovery programs.

Conclusion

4-Methoxy-3-nitrobenzoic acid is a cornerstone intermediate in synthetic organic chemistry, offering a versatile platform for the construction of complex molecules. The reactions of its carboxylic acid, nitro, and methoxy groups are well-established and provide reliable routes to a diverse range of derivatives. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug development. A thorough understanding of these key chemical reactions is paramount to leveraging the full synthetic potential of this valuable building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. 4-メトキシ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

"4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal chemical intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, offers a unique combination of functional handles for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the carboxylic acid and methoxy groups provide avenues for further derivatization. This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-methoxy-3-nitrobenzoic acid as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-methoxy-3-nitrobenzoic acid is presented below.

| Property | Value |

| IUPAC Name | 4-Methoxy-3-nitrobenzoic acid |

| Synonyms | 3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic acid |

| CAS Number | 89-41-8 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 192-194 °C |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and acetone. |

| ¹H NMR (DMSO-d₆) | δ 13.4 (s, 1H, COOH), 8.32 (d, J=2.2 Hz, 1H, ArH), 8.08 (dd, J=8.7, 2.2 Hz, 1H, ArH), 7.37 (d, J=8.7 Hz, 1H, ArH), 3.95 (s, 3H, OCH₃) |

| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1610, 1580 (C=C), 1530 (asym N-O), 1350 (sym N-O), 1280 (C-O) |

Synthesis of 4-Methoxy-3-nitrobenzoic Acid

The primary route for the synthesis of 4-methoxy-3-nitrobenzoic acid is the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid). The methoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The directing effects of the powerful methoxy group dominate, leading to the introduction of the nitro group at the position ortho to the methoxy group.

Experimental Protocol: Nitration of p-Anisic Acid

Materials:

-

p-Anisic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated sulfuric acid while stirring with a magnetic stirrer. Continue stirring until all the p-anisic acid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

-

Preparation of the Nitrating Mixture: In a separate dropping funnel, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-anisic acid in sulfuric acid over a period of approximately one hour. It is crucial to maintain the reaction temperature between 5 and 15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.

-

Isolation of the Crude Product: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of 4-methoxy-3-nitrobenzoic acid will form.

-

Filtration and Washing: Once the ice has completely melted, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: A typical yield for this reaction is in the range of 70-85%.

Key Reactions of 4-Methoxy-3-nitrobenzoic Acid as a Chemical Intermediate

The functional groups of 4-methoxy-3-nitrobenzoic acid allow for a variety of subsequent transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-amino-4-methoxybenzoic acid. This transformation is a critical step in the synthesis of many bioactive molecules and dyes.

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

pH paper or pH meter

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of ethanol.

-

Addition of Reducing Agent: To this solution, add 15.0 g of tin(II) chloride dihydrate.

-

Reaction: Slowly add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction will occur. Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.

-

Isolation: Filter the mixture to remove the tin salts. The filtrate contains the desired 3-amino-4-methoxybenzoic acid.

-

Purification: The product can be precipitated from the filtrate by adjusting the pH to its isoelectric point (around pH 4-5) with dilute hydrochloric acid. The resulting solid is then collected by filtration, washed with cold water, and dried.

Intermediate in the Synthesis of Bioactive Molecules and Dyes

3-Amino-4-methoxybenzoic acid, derived from the reduction of 4-methoxy-3-nitrobenzoic acid, is a key precursor in the synthesis of various compounds, including azo dyes and pharmaceuticals. For instance, it can be used to synthesize aniline (B41778) mustard analogues with potential anti-tumor activity and is a precursor for ligands like BIPHEP-1-OMe used in catalysis.[2]

Experimental Workflow: Synthesis of an Azo Dye

The following workflow illustrates the general procedure for the synthesis of an azo dye using 3-amino-4-methoxybenzoic acid as the diazo component.

Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

-

3-Amino-4-methoxybenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

β-Naphthol (or other coupling component)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Ethanol

Procedure:

-

Diazotization:

-

Dissolve a molar equivalent of 3-amino-4-methoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., β-naphthol) in a cold, dilute solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with constant stirring.

-

A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified azo dye.

-

Conclusion

4-Methoxy-3-nitrobenzoic acid is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the presence of multiple reactive functional groups make it an important building block in the creation of a wide range of more complex molecules. The ability to selectively transform the nitro and carboxylic acid groups provides chemists with a powerful tool for the synthesis of pharmaceuticals, dyes, and other high-value chemical products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling further innovation and application of this important chemical intermediate.

References

Potential Research Applications of 4-Methoxy-3-nitrobenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methoxy-3-nitrobenzoic acid represent a versatile class of compounds with significant potential in various fields of biomedical research and drug discovery. The presence of the methoxy (B1213986), nitro, and carboxylic acid functional groups on the benzene (B151609) ring provides a unique scaffold for the synthesis of a diverse array of molecules with a wide range of biological activities. This technical guide explores the promising research applications of 4-methoxy-3-nitrobenzoic acid derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays and synthetic procedures, and visualizations of relevant signaling pathways to facilitate further investigation and development in this area.

Introduction

4-Methoxy-3-nitrobenzoic acid is an aromatic carboxylic acid that serves as a valuable starting material in organic synthesis.[1][2] Its derivatives, including amides, esters, hydrazones, and Schiff bases, have attracted considerable interest in medicinal chemistry due to their diverse pharmacological properties. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group influences the electronic and steric properties of the molecule, making it a key intermediate for the development of novel therapeutic agents.[3] This guide aims to provide a detailed resource for researchers exploring the potential of 4-methoxy-3-nitrobenzoic acid derivatives in drug development.

Anticancer Applications

Derivatives of benzoic acid, particularly those with nitro and methoxy substitutions, have demonstrated significant potential as anticancer agents. While specific data for 4-methoxy-3-nitrobenzoic acid derivatives is emerging, studies on closely related compounds provide strong evidence for their potential cytotoxic and antiproliferative activities.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the anticancer activity of representative benzamide (B126) and Schiff base derivatives, highlighting their potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Pyrazoline derivative | MCF-7 (Breast) | <0.1 | [4] |

| 5-(Diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | Schiff Base | HeLa (Cervical), MCF-7 (Breast) | Micromolar range | [5] |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Schiff Base | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | [6][7] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Chalcone Derivative | HeLa (Cervical), MCF-7 (Breast) | 3.204, 3.849 | [8] |

| 4-substituted-3-nitrobenzamide derivative (Compound 4a) | Nitrobenzamide Derivative | HCT-116, MDA-MB435, HL-60 | 1.904-2.111 | [9] |

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of benzamide derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways. The Akt and NF-κB signaling pathways are key regulators of cell survival and are frequently dysregulated in cancer.[4][7][10]

The Akt (Protein Kinase B) signaling pathway is a central node in promoting cell survival and inhibiting apoptosis.[4][7][10] Its activation is a hallmark of many cancers, making it an attractive target for anticancer therapies.

Figure 1: Potential inhibition of the Akt signaling pathway by 4-methoxy-3-nitrobenzoic acid derivatives.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][11][12]

Figure 2: Potential modulation of the NF-κB signaling pathway by 4-methoxy-3-nitrobenzoic acid derivatives.

Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Derivatives of 4-methoxy-3-nitrobenzoic acid have shown promise as anti-inflammatory agents.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory potential of novel compounds.

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |

| 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 10, 30, 50 | Time- and dose-dependent | 1-5 | [13] |

| Ellagic Acid (Reference) | 1, 3, 10, 30 | Dose-dependent | 1-5 | [14] |

| Indomethacin (Reference) | 5 | Significant inhibition | 1-5 | [14] |

| (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide | Not specified | Reduced edema thickness | Not specified |

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazone and amide derivatives of benzoic acids have demonstrated promising antibacterial and antifungal activities.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | [15] |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 | [15] |

| 4-nitrobenzamide derivative (3a) | Gram-positive & Gram-negative bacteria | Not specified (most active) | [16] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 11 µM | [17] |

| Benzoic acid (4-allyloxy-benzylidene)-hydrazide | M. tuberculosis H37Rv | 100 (97.9% inhibition) | [18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and for the execution of fundamental biological assays relevant to the evaluation of 4-methoxy-3-nitrobenzoic acid derivatives.

Synthesis Protocols

This protocol describes the conversion of 4-methoxy-3-nitrobenzoic acid to its more reactive acid chloride derivative, a key step for the synthesis of amides and esters.

Materials:

-

4-methoxy-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess of thionyl chloride (2-3 equivalents) to the stirred suspension at room temperature under a fume hood.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methoxy-3-nitrobenzoyl chloride can often be used in the next step without further purification.[17][19][20]

Figure 3: General workflow for the synthesis of 4-methoxy-3-nitrobenzamide derivatives.

Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This in vivo model is used to assess the anti-inflammatory activity of compounds.[2][6][13][14][24][25]

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][16][26][27][28]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, then diluted).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

Derivatives of 4-methoxy-3-nitrobenzoic acid hold significant promise for the development of novel therapeutic agents. The synthetic versatility of the parent molecule allows for the creation of a wide range of derivatives with potential applications in oncology, inflammation, and infectious diseases. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for derivatives specifically from 4-methoxy-3-nitrobenzoic acid, the data from analogous compounds strongly support the continued exploration of this chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance the investigation of these promising compounds.

References

- 1. A kinase-independent function of AKT promotes cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. imrpress.com [imrpress.com]

- 5. scispace.com [scispace.com]

- 6. inotiv.com [inotiv.com]

- 7. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 13. discoveryjournals.org [discoveryjournals.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 19. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 20. benchchem.com [benchchem.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Broth Microdilution | MI [microbiology.mlsascp.com]

The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a critical and versatile building block in the landscape of medicinal chemistry. Its unique molecular architecture, featuring a methoxy, a nitro, and a carboxylic acid group on a benzene (B151609) ring, provides multiple reactive sites for the synthesis of a diverse array of pharmacologically active compounds. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this pivotal intermediate. The strategic placement of its functional groups allows for targeted modifications, leading to the development of novel therapeutic agents with applications in oncology, inflammatory disorders, and neurodegenerative diseases.

Synthetic Versatility

4-Methoxy-3-nitrobenzoic acid is a key starting material for the synthesis of numerous complex molecules. Its chemical reactivity allows for modifications of the carboxylic acid group, reduction of the nitro group to an amine, and electrophilic or nucleophilic aromatic substitution, paving the way for a wide range of derivatives.

General Synthetic Workflow

The synthesis of bioactive derivatives from 4-methoxy-3-nitrobenzoic acid typically follows a structured workflow, beginning with the modification of the core molecule and proceeding through various biological screening assays to identify lead compounds.

Caption: A general experimental workflow for the synthesis and evaluation of bioactive compounds derived from 4-methoxy-3-nitrobenzoic acid.

Applications in Medicinal Chemistry

Derivatives of 4-methoxy-3-nitrobenzoic acid have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

This scaffold has been extensively utilized in the development of novel anticancer agents. Aniline mustard analogues with potential anti-tumor activity have been synthesized from 4-methoxy-3-nitrobenzoic acid.[1] The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines.

Quantitative Data: Anticancer Activity

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Benzoic Acid Derivatives | MOLT-3 (Leukemia) | 15.71 (for a sulfonamide derivative) | [2] |

| MCF-7 (Breast) | 18.7 and 15.6 (for triazole derivatives) | [2] | |

| HCT-116 (Colon) | - | [2] | |

| HepG2 (Liver) | - | [2] | |

| A549 (Lung) | - | [2] | |

| Caco2 (Colon) | 239.88 (for a thiophene (B33073) derivative) | [2] | |

| Copper(II) Complexes | HeLa (Cervical) | 8.99 | [3] |

| A549 (Lung) | 11.32 | [3] | |

| HepG2 (Liver) | 12.19 | [3] |

Mechanism of Action: Inhibition of EGFR and Akt/NF-κB Signaling Pathways

Some derivatives of benzoic acid have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. Two such critical pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Akt/NF-κB pathway.[4][5]

Caption: Proposed inhibitory action on the EGFR signaling pathway.

Caption: Inhibition of the Akt/NF-κB cell survival signaling pathway.

Anti-inflammatory Activity

Derivatives of 4-methoxy-3-nitrobenzoic acid have shown promise as anti-inflammatory agents. For instance, the nitrooxy derivative, 4-((nitrooxy) methyl)-3-nitrobenzoic acid, exhibits anti-inflammatory and antinociceptive activities.[6] This activity is associated with a reduction in neutrophil recruitment and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, alongside an increase in the anti-inflammatory cytokine IL-10.[6]

Quantitative Data: Anti-inflammatory Activity

Currently, specific IC50 values for the anti-inflammatory activity of direct 4-methoxy-3-nitrobenzoic acid derivatives are not widely available in the public domain. The evaluation is often based on in vivo models such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.

Antimicrobial Activity

The scaffold of 4-methoxy-3-nitrobenzoic acid has been used to synthesize compounds with antimicrobial properties. The evaluation of these compounds is typically performed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 - 250 | [7] |

| C. albicans | 15.6 - 62.5 | [7] | |

| A. niger | 15.6 - 62.5 | [7] |

COMT Inhibitors for Parkinson's Disease

A significant application of 4-methoxy-3-nitrobenzoic acid derivatives is in the development of Catechol-O-methyltransferase (COMT) inhibitors. These drugs are used in the management of Parkinson's disease to prolong the effects of Levodopa, a primary medication.[8][9][10] Opicapone, a third-generation COMT inhibitor, is synthesized from a derivative of 4-methoxy-3-nitrobenzoic acid.[11][12]

Mechanism of Action: COMT Inhibition

COMT inhibitors work by blocking the COMT enzyme, which is responsible for the peripheral breakdown of Levodopa. By inhibiting this enzyme, more Levodopa can cross the blood-brain barrier and be converted to dopamine (B1211576) in the brain, thus alleviating the motor symptoms of Parkinson's disease.[6][8][9]

Caption: Mechanism of action of COMT inhibitors in Parkinson's disease therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of a key intermediate and for common biological assays.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol describes the synthesis of a key intermediate from 4-chloro-3-nitrobenzoic acid.

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Aqueous methylamine (B109427) solution (e.g., 40%)

-

Acetic acid

Procedure:

-

A mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine is heated to reflux for 3-5 hours.

-

After the reaction is complete, the solution is cooled.

-

The pH of the solution is adjusted to approximately 3-5 with acetic acid to precipitate the product.

-

The precipitated 4-(methylamino)-3-nitrobenzoic acid is collected by filtration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-